

Solubility Profile of (2S,3aS,7aS)-2-Carboxyoctahydroindole: A Technical Overview

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Compound of Interest

Compound Name: 2-Carboxyoctahydroindole,
(2S,3aS,7aS)-

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(2S,3aS,7aS)-2-Carboxyoctahydroindole, a key chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as Perindopril, possesses solubility characteristics crucial for its application in pharmaceutical manufacturing and formulation. This technical guide consolidates the available solubility data for this compound and outlines a general experimental protocol for its determination.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₉ H ₁₅ NO ₂	N/A
Molecular Weight	169.22 g/mol	N/A
Appearance	White to off-white solid	[1]
Melting Point	275-277 °C	[2]

Solubility Data

Comprehensive quantitative solubility data for (2S,3aS,7aS)-2-Carboxyoctahydroindole across a wide range of organic solvents is not readily available in publicly accessible literature.

However, existing sources consistently report its solubility in aqueous and simple alcoholic solvents.

Quantitative Solubility:

Solvent	Solubility	Conditions	Citation
Water	100 mg/mL	Ultrasonic assistance may be required	[3][4]

Qualitative Solubility:

Multiple sources confirm that (2S,3aS,7aS)-2-Carboxyoctahydroindole is soluble in methanol and water[2][5][6].

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of (2S,3aS,7aS)-2-Carboxyoctahydroindole is not explicitly documented in the reviewed literature, a standard method such as the shake-flask technique is generally applicable. The following protocol is a generalized procedure based on established methodologies for pharmaceutical compounds.

Objective: To determine the equilibrium solubility of (2S,3aS,7aS)-2-Carboxyoctahydroindole in a given solvent.

Materials:

- (2S,3aS,7aS)-2-Carboxyoctahydroindole (of known purity)
- Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate)
- Thermostatically controlled shaker or agitator
- Analytical balance
- Vials with screw caps
- Syringe filters (e.g., 0.45 µm PTFE or equivalent)

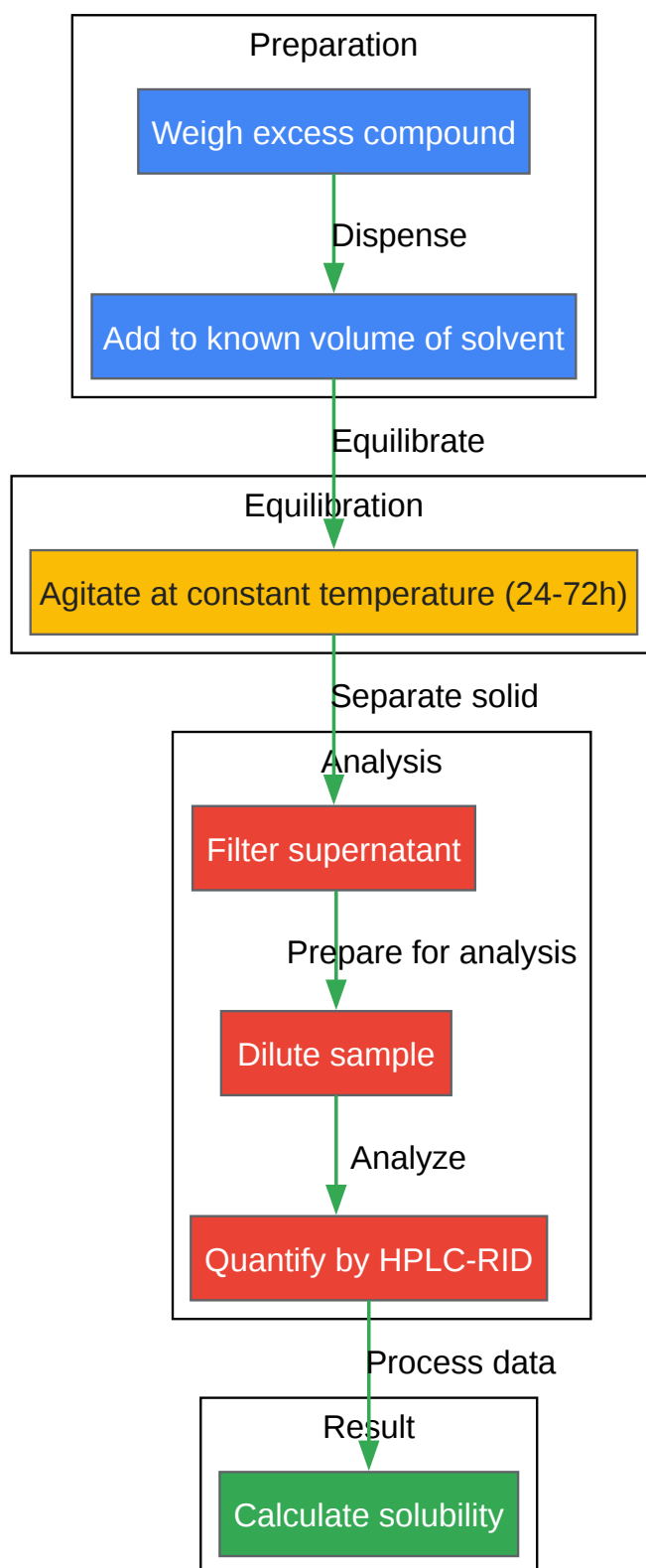
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or UV detector if the compound has a chromophore) or other quantitative analytical instrumentation.

Procedure:

- **Preparation of Supersaturated Solutions:** Add an excess amount of (2S,3aS,7aS)-2-Carboxyoctahydroindole to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
- **Equilibration:** Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to sediment.
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.
- **Dilution:** Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
- **Quantification:** Analyze the diluted sample using a validated analytical method, such as HPLC-RID, to determine the concentration of the dissolved compound.^{[7][8]} A suitable mobile phase, as described in the literature for purity analysis, could be a buffered aqueous solution (e.g., 10 mM potassium dihydrogen phosphate at pH 3.0).^{[7][8]}
- **Calculation:** Calculate the solubility of (2S,3aS,7aS)-2-Carboxyoctahydroindole in the solvent, expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a pharmaceutical intermediate like (2S,3aS,7aS)-2-Carboxyoctahydroindole.



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General workflow for experimental solubility determination.

Conclusion

The available data indicates that (2S,3aS,7aS)-2-Carboxyoctahydroindole is highly soluble in water and soluble in methanol. However, a comprehensive, comparative analysis of its solubility in a broader range of pharmaceutically relevant organic solvents is hampered by the lack of publicly available quantitative data. For drug development professionals requiring such information, it is recommended to perform experimental solubility determinations using a standardized protocol, such as the shake-flask method outlined above, coupled with a validated analytical technique like HPLC-RID. This will ensure accurate and reliable data for process development and formulation activities.

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